ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE, TECH., 90

概要

説明

ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE, TECH., 90 is a chiral ester compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and other chemical processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE typically involves the esterification of (S)-2-hydroxypropionic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial processes .

化学反応の分析

Types of Reactions

ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as a precursor for the synthesis of chiral drugs and other therapeutic agents.

作用機序

The mechanism by which ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (S)-2-hydroxypropionic acid, which can then participate in various biochemical pathways. The methanesulfonyl group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

類似化合物との比較

Similar Compounds

L (-)-Methanesulfonylethyllactate: Similar in structure but differs in the position of the methanesulfonyl group.

ETHYL 5-((METHYLSULFONYL)OXY)-4-OXOBICYCLO[5.1.1]NONANE-3-CARBOXYLATE: Another ester with a methanesulfonyl group but with a different core structure.

Uniqueness

ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE is unique due to its specific chiral configuration and the presence of both ester and methanesulfonyl functional groups. This combination of features makes it particularly valuable in asymmetric synthesis and other applications requiring high stereochemical purity .

生物活性

Ethyl (S)-(-)-2-((methylsulfonyl)oxy)-propionate, commonly referred to as Tech., 90, is a chemical compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

- Molecular Formula : C6H12O5S

- Molecular Weight : 196.22 g/mol

- CAS Number : 58742-64-6

The compound features a propanoic acid backbone with a methylsulfonyl group, which plays a crucial role in its biological interactions. The presence of this sulfonyl group allows for unique reactivity patterns, particularly in enzyme inhibition and protein modification .

Ethyl (S)-(-)-2-((methylsulfonyl)oxy)-propionate interacts with various molecular targets, primarily enzymes and proteins. The methylsulfonyl group can act as an electrophile, facilitating covalent bond formation with nucleophilic residues in proteins. This interaction can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be beneficial in therapeutic contexts.

- Protein Modification : It alters protein function through covalent modifications, potentially leading to changes in cellular signaling pathways .

Antimicrobial Properties

Research indicates that ethyl (S)-(-)-2-((methylsulfonyl)oxy)-propionate exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Pseudomonas aeruginosa, demonstrating a correlation between its structure and kinetic properties that enhance its antibacterial efficacy .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, the compound was tested against HepG2 cells (human hepatocellular carcinoma), revealing dose-dependent cytotoxicity with an IC50 value indicating moderate potency. This suggests potential applications in cancer therapeutics .

Case Studies and Research Findings

- Antibacterial Activity :

- Enzyme Inhibition :

-

Therapeutic Applications :

- Its application as a prodrug has been explored in delivering active pharmaceutical ingredients more effectively, enhancing the bioavailability of certain drugs through metabolic conversion.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Pseudomonas aeruginosa | Not specified | Effective against biofilm formation |

| Cytotoxicity | HepG2 | 501.4 | Moderate cytotoxicity observed |

| Enzyme Inhibition | Various bacterial enzymes | Varies | Effective inhibitor candidate |

特性

IUPAC Name |

ethyl 2-methylsulfonyloxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONGCUIECIAYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

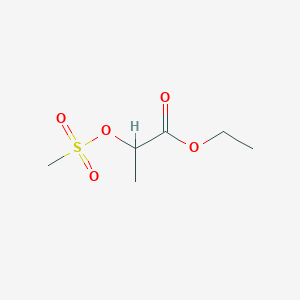

CCOC(=O)C(C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。